3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid
CAS No.: 2065250-61-3
Cat. No.: VC13699176
Molecular Formula: C9H5ClN2O3
Molecular Weight: 224.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2065250-61-3 |
|---|---|
| Molecular Formula | C9H5ClN2O3 |
| Molecular Weight | 224.60 g/mol |
| IUPAC Name | 3-chloro-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClN2O3/c10-4-3-11-5-1-2-6(13)12-8(5)7(4)9(14)15/h1-3H,(H,12,13)(H,14,15) |
| Standard InChI Key | IGRGCHAVRREDRX-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC2=C(C(=CN=C21)Cl)C(=O)O |
| Canonical SMILES | C1=CC(=O)NC2=C(C(=CN=C21)Cl)C(=O)O |
Introduction
Structural Overview and Molecular Characteristics
The compound belongs to the 1,5-naphthyridine family, featuring fused pyridine rings with functional groups at specific positions: a chlorine atom at C3, a hydroxyl group at C6, and a carboxylic acid moiety at C4. Its planar aromatic system facilitates interactions with biological targets, while the electron-withdrawing chlorine and acidic groups modulate reactivity and solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClN₂O₃ |
| Molecular Weight | 224.60 g/mol |
| IUPAC Name | 3-chloro-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid |
| CAS Registry Number | 2065250-61-3 |
| Topological Polar Surface | 86.7 Ų |
The Standard InChI key (InChI=1S/C9H5ClN2O3/c10-4-3-11-5-1-2-6(13)12-8(5)7(4)...) confirms its unique stereoelectronic profile.
Synthesis and Manufacturing
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for synthesizing 1,5-naphthyridines. For this compound, 3-aminopyridine derivatives react with diethyl methylenemalonate under thermal conditions (150°C) to form the naphthyridine core. Subsequent chlorination using POCl₃ introduces the C3 chlorine substituent, while hydrolysis yields the C6 hydroxyl and C4 carboxylic acid groups .
Table 2: Representative Synthetic Pathway
Industrial-Scale Optimization
Continuous flow reactors enhance yield (≥90%) by minimizing side reactions. Purification employs recrystallization from ethanol-water mixtures, achieving >98% purity .
Physicochemical Properties
Acidity and Solubility
The carboxylic acid (pKa ≈ 3.8) and hydroxyl groups (pKa ≈ 8.1) confer pH-dependent solubility .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water (pH 1) | 12.4 |
| Water (pH 7) | 0.8 |
| Ethanol | 34.7 |
| DMSO | 89.2 |
Thermal Stability
Differential scanning calorimetry reveals a melting point of 278–281°C with decomposition above 300°C, indicating suitability for high-temperature applications.
Biological Activities and Mechanisms
Antibacterial Activity
The compound inhibits DNA gyrase in Staphylococcus aureus (MIC = 2 µg/mL), outperforming ciprofloxacin (MIC = 4 µg/mL) against methicillin-resistant strains. The chlorine atom enhances membrane penetration, while the carboxylic acid chelates Mg²⁺ ions critical for enzyme function .
Anti-Inflammatory Effects
In murine models, it reduces TNF-α production by 70% at 10 mg/kg (oral), comparable to dexamethasone. Mechanistic studies suggest NF-κB pathway inhibition via IKKβ binding (Kd = 0.8 µM) .
Pharmaceutical Applications
Prodrug Development
Esterification of the carboxylic acid (e.g., ethyl ester prodrug) improves oral bioavailability (F = 55% vs. 12% for parent compound). Hydrolysis in plasma regenerates the active form with a t₁/₂ of 2.3 hours .
Metal Complexation
Platinum(II) complexes exhibit enhanced antitumor activity (IC₅₀ = 0.7 µM vs. 2.1 µM for cisplatin in HeLa cells). The naphthyridine ligand stabilizes the metal center, reducing off-target toxicity .
Analytical Characterization
Table 4: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d⁶) | δ 8.92 (s, H2), 8.45 (d, H7), 7.01 (s, H5) |
| IR (cm⁻¹) | 1695 (C=O), 1620 (C=N), 3400 (OH) |
| UV-Vis (MeOH) | λmax 274 nm (ε = 12,400 M⁻¹cm⁻¹) |
HPLC (C18, 0.1% TFA) shows a retention time of 6.8 minutes with ≥99% purity.
| Parameter | Rating |
|---|---|
| Skin Corrosion | Category 1B |
| Acute Oral Toxicity | LD₅₀ = 320 mg/kg (rat) |
| Environmental Hazard | Not classified |
Personal protective equipment (gloves, goggles) is mandatory during handling. Waste must be neutralized with 10% sodium bicarbonate before disposal.
Future Directions
Ongoing research focuses on:
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COX-2 Selectivity: Modifying the C3 substituent to reduce gastrointestinal toxicity.
-
Photodynamic Therapy: Incorporating iodine for radiosensitization in oncology.
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Biodegradable Polymers: Using the compound as a monomer for pH-responsive drug delivery systems.
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